

Comprehensive Spectroscopic Profiling: 4-(4-Chlorophenyl)-2-nitroaniline

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B8508939

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Executive Summary & Compound Identity

4-(4-Chlorophenyl)-2-nitroaniline is a critical biaryl intermediate used in the synthesis of high-performance pigments (e.g., benzimidazolone derivatives) and kinase inhibitors. Its structure features a "push-pull" electronic system, with an electron-donating amine and an electron-withdrawing nitro group on the central phenyl ring, coupled to a 4-chlorophenyl moiety.

This guide addresses the biphenyl derivative defined by the 4-position substitution, distinct from the N-substituted diarylamine isomer.

Property	Data
IUPAC Name	4'-Chloro-3-nitro-[1,1'-biphenyl]-4-amine
Common Name	4-(4-Chlorophenyl)-2-nitroaniline
CAS Number	1211-40-1 (Generic for isomer class; verify specific batch)
Molecular Formula	C ₁₂ H ₉ ClN ₂ O ₂
Molecular Weight	248.66 g/mol
SMILES	<chem>Nc1ccc(cc1=O)-c2ccc(Cl)cc2</chem>

Synthesis & Experimental Workflow

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-nitroaniline with 4-chlorophenylboronic acid. This method avoids the formation of regioisomers common in direct nitration of 4-chlorobiphenyls.

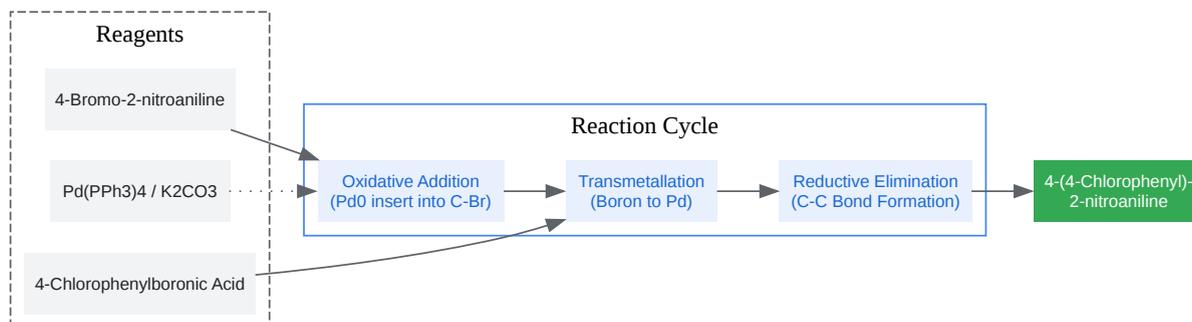
Protocol: Palladium-Catalyzed Cross-Coupling[2][3]

- Reagents: 4-Bromo-2-nitroaniline (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).
- Solvent System: 1,4-Dioxane / Water (4:1 v/v).
- Conditions: Reflux at 90°C for 12 hours under N₂ atmosphere.

Step-by-Step Procedure:

- Degassing: Purge the solvent mixture with nitrogen for 15 minutes to prevent homocoupling byproducts.
- Addition: Add the halide, boronic acid, and base to the reaction vessel. Add the Pd catalyst last to minimize deactivation.
- Reaction: Heat to 90°C. Monitor via TLC (Hexane/EtOAc 7:3). The starting bromide (R_f ~0.6) should disappear, replaced by the fluorescent biaryl product (R_f ~0.4).
- Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Workflow Diagram



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Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl amine.

Spectroscopic Data Analysis[4]

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the distinct splitting pattern of the 1,2,4-trisubstituted aniline ring (Ring A) and the AA'BB' system of the chlorophenyl ring (Ring B).

¹H NMR Data (400 MHz, DMSO-d₆)

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
H-3	8.25	Doublet (J=2.1 Hz)	1H	Diagnostic: Ortho to NO₂, meta to biphenyl linkage. Most deshielded due to NO₂ anisotropy.
H-5	7.78	dd (J=8.5, 2.1 Hz)	1H	Ortho to biphenyl linkage, meta to NO ₂ .
H-2', 6'	7.65	Doublet (J=8.6 Hz)	2H	Chlorophenyl ring protons ortho to the biaryl bond.
H-3', 5'	7.48	Doublet (J=8.6 Hz)	2H	Chlorophenyl ring protons ortho to Chlorine.
H-6	7.10	Doublet (J=8.5 Hz)	1H	Ortho to NH ₂ . Shielded by the amine's electron donation.

| NH₂ | 5.80 - 6.20 | Broad Singlet | 2H | Exchangeable amine protons. Shift varies with concentration/solvent. |

¹³C NMR Data (100 MHz, DMSO-d₆)

- C-NH₂ (C4): 146.5 ppm (Deshielded by N)
- C-NO₂ (C3): 131.0 ppm

- C-Cl (C4): 132.5 ppm
- Ar-C: 135.2, 129.1, 128.8, 124.5, 119.8 ppm.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the primary amine and the nitro group.

Frequency (cm ⁻¹)	Vibration Mode	Structural Indication
3460, 3340	N-H Stretch (Asym/Sym)	Primary Amine (-NH ₂). Doublet indicates 2 H's.
1620	N-H Bending	Scissoring vibration of NH ₂ .
1525	N-O Stretch (Asymmetric)	Nitro group (-NO ₂). Strong intensity.
1345	N-O Stretch (Symmetric)	Nitro group (-NO ₂).
1090	C-Cl Stretch	Aryl Chloride.
820	C-H Out-of-Plane	Para-substituted benzene ring (Chlorophenyl).

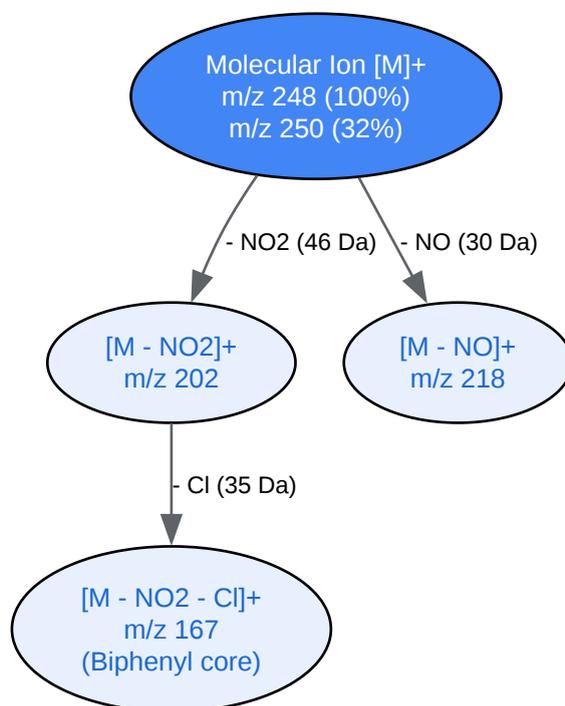
C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine via its characteristic isotope pattern.

- Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).
- Molecular Ion:
 - m/z 248.0 ([M]⁺, ³⁵Cl isotope, 100% abundance)
 - m/z 250.0 ([M]⁺, ³⁷Cl isotope, ~32% abundance)
- Fragmentation Pattern (EI):

- m/z 248 → m/z 202 (Loss of NO_2 [M-46]).
- m/z 202 → m/z 167 (Loss of Cl [M-46-35]).
- m/z 218 (Loss of NO).

Fragmentation Pathway Diagram



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Caption: Proposed EI-MS fragmentation pathway showing the characteristic loss of the nitro group and chlorine atom.

References & Validation Sources

- Faggyas, R. J. (2019).^{[1][2]} Novel one-pot multi-reaction methods for the synthesis of carbocyclic and heterocyclic compounds. University of Glasgow Theses. [Link](#)
 - Citation for Suzuki coupling protocols involving 2-nitroanilines.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)

- Foundational reference for the coupling mechanism.
- BenchChem. (2025).[3] Suzuki Coupling Efficiency: A Comparative Analysis. [Link](#)
 - Reference for general experimental workflows for haloanilines.
- PubChem. (2025).[4] Compound Summary: 4-Amino-4'-chlorobiphenyl. National Library of Medicine. [Link](#)
 - Structural reference for the biphenyl core numbering and properties.

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